molecular formula C18H21N3O5 B11563806 2-(Hydroxymethyl)-6-[4-(phenyldiazenyl)anilino]tetrahydro-2H-pyran-3,4,5-triol CAS No. 1474059-33-0

2-(Hydroxymethyl)-6-[4-(phenyldiazenyl)anilino]tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B11563806
CAS No.: 1474059-33-0
M. Wt: 359.4 g/mol
InChI Key: XLLPWDQXXAEDJC-UHFFFAOYSA-N
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Description

2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL is a complex organic compound with a unique structure that includes a hydroxymethyl group, a phenyl diazenyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxymethyl group: This step often involves hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.

    Attachment of the phenyl diazenyl group: This can be done through diazotization reactions followed by coupling with a phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenyl diazenyl group can be reduced to form aniline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL: Unique due to its specific combination of functional groups and structural features.

    Other Hydroxymethyl Compounds: Compounds with similar hydroxymethyl groups but different substituents or ring structures.

    Phenyl Diazenyl Compounds: Compounds with phenyl diazenyl groups but different core structures.

Uniqueness

The uniqueness of 2-(HYDROXYMETHYL)-6-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}AMINO)OXANE-3,4,5-TRIOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

1474059-33-0

Molecular Formula

C18H21N3O5

Molecular Weight

359.4 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(4-phenyldiazenylanilino)oxane-3,4,5-triol

InChI

InChI=1S/C18H21N3O5/c22-10-14-15(23)16(24)17(25)18(26-14)19-11-6-8-13(9-7-11)21-20-12-4-2-1-3-5-12/h1-9,14-19,22-25H,10H2

InChI Key

XLLPWDQXXAEDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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